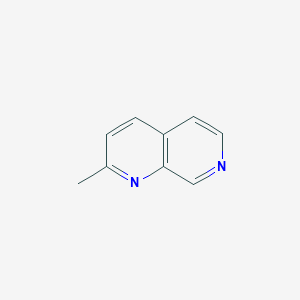

2-Methyl-1,7-naphthyridine

Description

Historical Context and Discovery

The development of 1,7-naphthyridine chemistry has followed a complex historical trajectory that spans nearly a century of organic chemistry research. According to comprehensive reviews of naphthyridine chemistry, the parent 1,7-naphthyridine system initially posed significant synthetic challenges that hindered early research efforts. The chemistry of the parent system 1,7-naphthyridine, also named 1,7-diazanaphthalene or pyrido[3,4-k]pyridine, was not well developed for many decades, primarily due to long-term difficulties in developing efficient synthetic methodologies for this heterocyclic system. However, significant advances occurred in the latter half of the twentieth century when these synthetic obstacles were overcome, leading to a substantial increase in interest for 1,7-naphthyridine chemistry.

The broader context of naphthyridine discovery reveals that the first unsubstituted naphthyridines were synthesized in 1927 by Bobranski, Suchard, and Koller, who successfully prepared 1,5-naphthyridine and 1,8-naphthyridine. The systematic exploration of different naphthyridine isomers continued through the mid-twentieth century, with 1,6-naphthyridine, 1,7-naphthyridine, and 2,7-naphthyridine being reported by Ikekawa in 1958. The final member of the naphthyridine family, 2,6-naphthyridine, was independently reported by Giacomello and colleagues and Tan and colleagues in 1965. Within this historical framework, this compound emerged as researchers began to explore substituted derivatives of the parent naphthyridine systems, with the compound being officially catalogued in chemical databases with the Chemical Abstracts Service registry number 61523-57-7.

The development of synthetic methodologies specifically applicable to this compound and related compounds has been closely tied to advances in general 1,7-naphthyridine synthesis. Modern synthetic approaches have demonstrated the preparation of 2,4-disubstituted 1,7-naphthyridines through Friedländer condensation reactions, achieving yields of up to 82 percent. These synthetic advances have enabled the systematic study of methyl-substituted 1,7-naphthyridine derivatives, including this compound, facilitating their characterization and potential application development. The historical progression from synthetic challenges to reliable preparation methods has been fundamental to establishing this compound as an accessible research compound, as evidenced by its current availability through multiple chemical suppliers and its inclusion in comprehensive chemical databases.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends far beyond its individual properties, encompassing its role as a representative member of an important class of nitrogen-containing aromatic compounds. Naphthyridines, as a class, constitute one of the fundamental structural types among diazanaphthalenes, which are characterized by having nitrogen atoms in place of two carbon-hydrogen groups in the naphthalene framework. The structural classification of diazanaphthalenes reveals two primary categories: benzodiazines, where both nitrogen atoms reside in the same ring, and naphthyridines, where one nitrogen atom is located in each ring of the bicyclic system. This fundamental structural distinction places this compound within the naphthyridine category, specifically as a member of the 1,7-naphthyridine subfamily.

The chemical importance of 1,7-naphthyridine derivatives, including this compound, is particularly evident in their applications as pharmaceutical intermediates. These compounds have found extensive use in the development of various therapeutic agents, including type 4 phosphodiesterase inhibitors developed by Novartis, p38 mitogen-activated protein kinase inhibitors, and dihydroorotate dehydrogenase inhibitors. The versatility of the 1,7-naphthyridine scaffold in medicinal chemistry applications demonstrates the significance of studying substituted derivatives such as this compound, as the introduction of methyl substituents can significantly alter the pharmacological properties and synthetic accessibility of these compounds. Additionally, recent pharmaceutical research by Incyte has identified novel immunomodulatory active compounds based on naphthyridine structures, highlighting the continued relevance of this heterocyclic framework in contemporary drug discovery efforts.

The synthetic versatility of this compound and related compounds further enhances their significance in heterocyclic chemistry. The development of efficient synthetic routes, including those utilizing readily available commercial starting materials and achieving high yields with good quality products, has made these compounds accessible for both academic research and industrial applications. The specific structural features of this compound, including its molecular formula C₉H₈N₂ and distinctive spectroscopic properties, make it a valuable model compound for studying the effects of methyl substitution on naphthyridine reactivity and properties. The compound's inclusion in major chemical databases and its characterization through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, demonstrate its established position within the broader landscape of heterocyclic chemistry research.

Position of this compound in Nitrogen-Containing Bicyclic Systems

The positioning of this compound within the broader classification of nitrogen-containing bicyclic systems requires understanding the systematic organization of heterocyclic compounds based on ring size, heteroatom content, and substitution patterns. Heterocyclic compounds are fundamentally classified as saturated and unsaturated systems, with unsaturated heterocyclic compounds of five- and six-membered rings receiving extensive study due to their unstrained nature. The unstrained unsaturated heterocyclic compounds include pyridine, thiophene, pyrrole, furan, and their benzo-fused derivatives, with quinoline, isoquinoline, indole, benzothiophene, and benzofuran representing important examples of benzo-fused heterocycles. Within this classification framework, naphthyridines occupy a unique position as bicyclic systems containing two nitrogen heteroatoms distributed across both rings of the structure.

The specific positioning of this compound can be understood through the systematic nomenclature of naphthyridine isomers, which are defined by the relative positions of the nitrogen atoms within the bicyclic framework. Six distinct naphthyridine isomers exist, corresponding to nitrogen atom positions at 1,5, 1,6, 1,7, 1,8, 2,6, and 2,7 locations within the naphthalene-like structure. The 1,7-naphthyridine system, to which this compound belongs, is characterized by nitrogen atoms at positions 1 and 7, creating a specific electronic and steric environment that distinguishes it from other naphthyridine isomers. The addition of a methyl substituent at position 2 further modifies the electronic properties and chemical reactivity of the system, creating a unique compound within the naphthyridine family.

The structural data for this compound provides detailed insights into its position within nitrogen-containing bicyclic systems. The compound's molecular formula C₉H₈N₂ reflects the addition of a methyl group to the parent 1,7-naphthyridine structure (C₈H₆N₂), resulting in a molecular weight increase from 130.15 to 144.17 grams per mole. The systematic name this compound and its alternative designations clearly establish its structural relationship to the parent compound while highlighting the specific substitution pattern. The compound's International Union of Pure and Applied Chemistry name, canonical Simplified Molecular Input Line Entry System representation (CC1=NC2=C(C=C1)C=CN=C2), and International Chemical Identifier provide standardized descriptions that facilitate its identification and comparison with related nitrogen-containing bicyclic systems.

The electronic properties and chemical behavior of this compound within the context of nitrogen-containing bicyclic systems can be understood through comparison with related compounds and analysis of its spectroscopic characteristics. The presence of two nitrogen atoms in different rings creates multiple sites for potential protonation and coordination with metal centers, distinguishing naphthyridines from single-nitrogen heterocycles such as quinoline or isoquinoline. The specific 1,7-positioning of nitrogen atoms in this compound results in a compound with distinctive electronic properties compared to other naphthyridine isomers, as evidenced by differences in melting points among naphthyridine isomers, which range from less than 40 degrees Celsius for 1,6-naphthyridine to 114-115 degrees Celsius for 2,6-naphthyridine. The addition of the methyl substituent at position 2 introduces steric and electronic effects that further differentiate this compound from both the parent 1,7-naphthyridine and other substituted derivatives within this heterocyclic family.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | Nitrogen Positions |

|---|---|---|---|---|

| 1,7-Naphthyridine | C₈H₆N₂ | 130.15 | 253-69-0 | 1,7 |

| This compound | C₉H₈N₂ | 144.17 | 61523-57-7 | 1,7 |

| 4-Chloro-2-methyl-1,7-naphthyridine | C₉H₇ClN₂ | 178.62 | 61319-98-0 | 1,7 |

| 4-Bromo-2-methyl-1,7-naphthyridine | C₉H₇BrN₂ | 223.07 | 1934750-78-3 | 1,7 |

| 8-Chloro-2-methyl-1,7-naphthyridine | C₉H₇ClN₂ | 178.62 | 930302-88-8 | 1,7 |

Propriétés

IUPAC Name |

2-methyl-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWNVMZYYSSWHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Multi-step Synthesis from 2-Chloro-3-amino-pyridine

A patented industrially viable method involves a multi-step synthesis starting from commercially available 2-chloro-3-amino-pyridine:

Step 1: Amino Group Protection

The amino group of 2-chloro-3-amino-pyridine is protected using di-tert-butyl dicarbonate in the presence of an acid binding agent under controlled molar ratios (compound I to protecting reagent to acid binding agent = 1.0:1.0–10.0:0–15.0). This yields a protected intermediate (compound II).Step 2: Formylation

Compound II undergoes lithiation with n-butyllithium in tetrahydrofuran, followed by reaction with N-formylmorpholine to introduce a formyl group, forming compound III.Step 3: Cyclization

Compound III is reacted with a Lewis acid (lithium tetrafluoroborate) and an acrylate compound (N,N-dimethylamino ethyl acrylate) in acetonitrile at 50–80 °C to induce cyclization, yielding compound IV, a 1,7-naphthyridine derivative with a methyl substituent at the 2-position.

- High yield and purity

- Use of inexpensive, commercially available raw materials

- Simple operation suitable for large-scale industrial production

- Reduced environmental pollution compared to older methods

- 1H NMR (400 MHz, DMSO-d6): δ 9.41 (s, 1H), 9.05 (d, 1H), 8.48 (d, 1H), 8.13 (d, 1H), 4.44 (q, 2H), 1.40 (t, 3H)

- 13C NMR (400 MHz, DMSO-d6): δ 164.2, 152.4, 152.1, 143.5, 140.9, 138.5, 132.5, 127.7, 122.5, 62.3, 14.5

- LC-MS: m/z 237 [M+H]+ (calculated)

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Di-tert-butyl dicarbonate, acid binding agent | Compound II | High | Amino protection |

| 2 | n-Butyllithium, N-formylmorpholine, THF | Compound III | High | Formylation |

| 3 | Lithium tetrafluoroborate, N,N-dimethylamino ethyl acrylate, acetonitrile, 50–80 °C | Compound IV (2-Methyl-1,7-naphthyridine derivative) | High | Cyclization |

Rearrangement and Amino Substitution Routes

Research into 2,7-naphthyridine derivatives reveals that 2-methyl substitution can be introduced or modified via rearrangement reactions involving amino groups:

- Starting from 1,3-diamino-2,7-naphthyridines, reactions with cyclic amines under reflux in ethanol can lead to 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines.

- Subsequent heating with primary amines (boiling point >145 °C) can trigger rearrangement to 2-methyl-2,7-naphthyridin-1-ones, which are structurally related to this compound.

- Reaction conditions such as temperature, amine type, and reaction time critically influence yield and rearrangement extent.

| Parameter | Condition/Value | Effect on Reaction |

|---|---|---|

| Primary amine boiling point | >145 °C | Necessary for rearrangement |

| Reaction temperature | Reflux (>160 °C for benzyl-substituted) | Controls rearrangement rate |

| Reaction time | 5–15 hours | Longer times increase rearrangement |

| Amine type | Cyclic amines (pyrrolidine, piperidine) | Determines substitution regioselectivity |

Yields of rearranged products range from 55% to 67%, with initial substitution products formed in higher yields (74–86%) before rearrangement.

Condensation and Functionalization from 2,6-Diaminopyridine

Another approach involves condensation of 2,6-diaminopyridine with aldehyde derivatives to form 2-amino-7-methyl-1,8-naphthyridine, which can be further functionalized:

- Condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal yields 2-amino-7-methyl-1,8-naphthyridine.

- Oxidation with selenium dioxide converts the methyl group to aldehyde or hydroxymethyl derivatives.

- Subsequent steps include acetylation, reduction, and substitution reactions to introduce amino groups or other functionalities.

- The 2-methyl group can be introduced or modified via these transformations.

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,6-Diaminopyridine + 3-oxo-butyraldehyde dimethyl acetal | Condensation | 2-Amino-7-methyl-1,8-naphthyridine | High | Key intermediate |

| 2 | 2-Acetylamino-7-methyl-1,8-naphthyridine | SeO2 in dioxane, 50–55 °C | Aldehyde derivative | 75 | Methyl oxidation |

| 3 | Aldehyde derivative | NaBH4 reduction, alkaline hydrolysis | Hydroxymethyl derivative | 85 | Reduction and deprotection |

| 4 | Chloroamino intermediates | POCl3, sodium azide, benzylamine | Amino-substituted naphthyridines | 50–98 | Functionalization |

This route is efficient for synthesizing functionalized naphthyridines related to this compound and offers flexibility for further derivatization.

| Method | Starting Material | Key Steps | Yield Range (%) | Scalability | Environmental Impact | Notes |

|---|---|---|---|---|---|---|

| Multi-step protection-formylation-cyclization (Patent) | 2-Chloro-3-amino-pyridine | Amino protection, lithiation, cyclization | High | High | Low | Industrially suitable, simple operation |

| Rearrangement via cyclic amines | 1,3-Diamino-2,7-naphthyridines | Amino substitution, heating for rearrangement | 55–86 | Moderate | Moderate | Sensitive to reaction conditions |

| Condensation and oxidation route | 2,6-Diaminopyridine + aldehydes | Condensation, oxidation, reduction, substitution | 50–98 | Moderate to High | Moderate | Flexible for functionalization |

The preparation of this compound can be achieved through several synthetic strategies:

- The patented method utilizing 2-chloro-3-amino-pyridine as a starting material offers a straightforward, high-yield, and industrially scalable route with reduced environmental impact.

- Rearrangement approaches provide insight into structural modifications but may require longer reaction times and careful control of conditions.

- Condensation and functionalization starting from 2,6-diaminopyridine allow for versatile synthesis of related derivatives, although some steps may have moderate yields and safety considerations.

For industrial applications, the patented multi-step method is preferred due to its operational simplicity and high yield. For research and derivative synthesis, condensation and rearrangement methods provide valuable routes.

- Patent WO2021120953A1: Method for synthesizing 1,7-naphthyridine derivatives with industrial applicability.

- MDPI, International Journal of Molecular Sciences, 2024: Studies on synthesis and rearrangement of 2,7-naphthyridines.

- PMC Article, 2005: Efficient synthesis of functionalized naphthyridines from 2,6-diaminopyridine.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can modify the naphthyridine ring or substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Selenium dioxide in dioxane can oxidize the methyl group to an aldehyde.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as arylboronic acids can be used for arylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-amino-1,8-naphthyridine-7-carboxaldehyde .

Applications De Recherche Scientifique

Synthesis of 2-Methyl-1,7-Naphthyridine

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. Common synthetic pathways involve the use of substituted anilines and other aromatic compounds to create the naphthyridine core structure. The following table summarizes some notable synthetic strategies:

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in pharmacology and medicinal chemistry. Key applications include:

Antitumor Activity

Research indicates that derivatives of this compound have shown promising antitumor effects. These compounds are being explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a variety of pathogens, making it a candidate for developing new antibiotics. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria .

Analgesic and Anticonvulsant Effects

Certain derivatives have been evaluated for their analgesic (pain-relieving) and anticonvulsant (seizure-preventing) properties. These findings suggest potential therapeutic uses in pain management and epilepsy treatment .

Case Studies

Several case studies illustrate the practical applications of this compound derivatives in drug development.

Case Study 1: Antitumor Drug Development

A study focused on synthesizing a series of this compound derivatives that were tested for antitumor efficacy against human cancer cell lines. The results indicated that specific modifications to the naphthyridine structure significantly enhanced cytotoxicity, leading to the identification of lead compounds for further development .

Case Study 2: Antimicrobial Agents

In another investigation, researchers synthesized various naphthyridine derivatives and assessed their antimicrobial activity. The study found that certain compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of 2-Methyl-1,7-naphthyridine and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives can bind to DNA, interfering with its replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making these compounds potential candidates for anticancer drugs.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Reactivity and Functionalization

- Electrophilic Substitution: The methyl group in 2-methyl-1,7-naphthyridine enhances electron density at adjacent positions, facilitating electrophilic substitution at the 4- and 6-positions. In contrast, chloro derivatives (e.g., 2-chloro-1,7-naphthyridine) are more reactive toward nucleophilic substitution, enabling the synthesis of methoxy or amino analogs .

- Hydrogenation : Saturated analogs like 2-methyl-5,6,7,8-tetrahydro-1,7-naphthyridine exhibit improved solubility and metabolic stability, making them suitable for CNS-targeting PET ligands (e.g., [¹¹C]MG2-1904 for mGlu2 imaging) .

Physicochemical Properties

- Solubility: Chloro derivatives (e.g., 2-chloro-1,7-naphthyridine) are less polar than methyl or amino analogs, limiting aqueous solubility but enhancing lipid membrane permeability .

- Thermal Stability : Saturated derivatives (e.g., tetrahydro-1,7-naphthyridines) display higher thermal stability due to reduced ring strain, making them suitable for high-temperature reactions .

Research Findings and Trends

- Regioselectivity Challenges : Chlorination of 1,7-naphthyridine produces a mixture of 2- and 4-chloro isomers (56% and 42%, respectively), complicating purification .

- Selectivity in Inhibitors: Substituents at the 3-cyano and 2-aryl positions (e.g., compound 51) enhance kinase selectivity by occupying hydrophobic pockets in target proteins .

- Emerging Applications : Morpholin-4-yl-substituted 1,7-naphthyridines (e.g., patent compounds in ) are under investigation for cancer therapy via PI3K/mTOR pathway inhibition.

Activité Biologique

2-Methyl-1,7-naphthyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological potential, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a fused ring system with a nitrogen atom in the 1 and 7 positions of the naphthyridine structure. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds derived from this scaffold have shown significant activity against both Gram-positive and Gram-negative bacteria. In one study, the minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli were reported as low as 0.1 µg/mL and 0.2 µg/mL, respectively .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.1 |

| Escherichia coli | 0.2 |

| Pseudomonas aeruginosa | 0.3 |

These findings suggest that this compound derivatives could serve as potential leads in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, one study demonstrated that certain derivatives exhibited cytotoxic effects against colon cancer cells (SW480 and HCT116), with IC50 values ranging from 1.09 to 3.18 µM . The mechanism of action appears to involve the inhibition of cell cycle progression and induction of apoptosis.

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 2.74 |

| HCT116 | 3.18 |

| HT29 | 1.09 |

Additionally, these compounds have been shown to inhibit key signaling pathways involved in tumor growth, such as the WNT signaling pathway .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have also been documented. Research indicates that these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

Study on Antimicrobial Efficacy

In a comparative study evaluating various naphthyridine derivatives, researchers synthesized multiple analogs of this compound and tested their efficacy against resistant strains of bacteria. The results indicated that specific modifications to the naphthyridine structure significantly enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin .

Study on Cancer Cell Lines

A detailed investigation into the effects of this compound derivatives on breast cancer cell lines revealed that certain compounds induced autophagy and apoptosis in MCF-7 cells, demonstrating their potential as chemotherapeutic agents .

Q & A

Q. What are the primary synthetic routes for 2-methyl-1,7-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : this compound is synthesized via condensation reactions. A common method involves reacting 3-amino-4-pyridinecarbaldehyde (29) with acetone in the presence of NaOH in ethanol under reflux (1 hour, 80% yield) . Alternative routes use methylsulfinyl carbanion in DMSO to generate methyl-substituted derivatives, though yields depend on solvent polarity and temperature control . Key Considerations :

- Base selection (e.g., NaOH vs. EtONa) affects reaction kinetics.

- Solvent choice (ethanol vs. DMSO) impacts solubility and reaction efficiency.

- Temperature optimization minimizes side reactions (e.g., over-oxidation).

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Q. What are the foundational reactivity patterns of this compound?

- Methodological Answer : The methyl group at position 2 influences electrophilic substitution. Halogenation (e.g., bromination) occurs preferentially at position 4 or 8 due to electron-deficient pyridine rings. For example, 4-bromo-1,7-naphthyridine (CAS 58680-40-3) is synthesized via radical bromination, with regioselectivity guided by DFT calculations . Key Reactions :

- Halogenation : NBS/light or Br₂/FeCl₃.

- Nucleophilic substitution : Amines replace halogens under Pd catalysis .

Advanced Research Questions

Q. How can functionalization of this compound enhance its biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at position 5 or 8 improves antimicrobial potency. For instance, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine exhibits MIC values ≤1 µg/mL against S. aureus via topoisomerase inhibition . Optimization Strategies :

Q. How do contradictory data arise in evaluating substituent effects on hydrogenation efficiency?

- Methodological Answer : Discrepancies in hydrogenation yields (e.g., 67–95% for tetrahydro derivatives) stem from:

- Catalyst variability : Pd/C vs. Raney Ni affects dehalogenation side reactions .

- Substituent electronic effects : Electron-donating groups (e.g., -OMe) slow reduction kinetics.

Resolution Protocol :

Control catalyst loading (5–10 wt%).

Use H₂ pressure ≥3 atm to suppress incomplete reduction.

Q. What methodologies address low solubility of this compound derivatives in biological assays?

- Methodological Answer : Co-solvents (e.g., DMSO ≤1%) or formulation with pluronic surfactants (e.g., F-68) enhance aqueous solubility. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine is stabilized in tablet form using lactose (33.5%) and dicalcium phosphate (70%) . Formulation Table :

| Excipient | Function | % w/w |

|---|---|---|

| Lactose | Binder/Filler | 33.5 |

| Pluronic F-68 | Surfactant | 30.0 |

| Sodium Lauryl Sulfate | Wetting Agent | 15.0 |

Q. How can computational tools predict the reactivity of this compound in catalytic cycles?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites. For instance, Fukui indices predict position 4 as most reactive toward Pd-catalyzed cross-coupling . MD simulations (AMBER) further assess binding affinity to biological targets (e.g., DNA gyrase) . Software Workflow :

Geometry optimization → Transition state analysis.

Docking (AutoDock Vina) with protein PDB: 1KZN.

Free energy perturbation (FEP) for binding ΔG.

Data Contradiction Analysis

Q. Why do conflicting reports exist on the anticancer activity of this compound analogs?

- Resolution Framework : Discrepancies arise from:

- Assay variability : MTT vs. SRB assays differ in viability endpoints.

- Cell line heterogeneity : MCF7 (ER+) vs. MDA-MB-231 (TNBC) show divergent sensitivity .

- Metabolic stability : CYP3A4-mediated degradation reduces efficacy in hepatic models.

Validation Steps : - Standardize assays (e.g., ISO 10993-5).

- Use orthogonal models (e.g., 3D spheroids + patient-derived xenografts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.